2,2-Dibromo-N-(phenylsulfonyl)acetamide

Catalog No.
S1927341
CAS No.
36965-36-3
M.F
C8H7Br2NO3S
M. Wt
357.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dibromo-N-(phenylsulfonyl)acetamide

CAS Number

36965-36-3

Product Name

2,2-Dibromo-N-(phenylsulfonyl)acetamide

IUPAC Name

N-(benzenesulfonyl)-2,2-dibromoacetamide

Molecular Formula

C8H7Br2NO3S

Molecular Weight

357.02 g/mol

InChI

InChI=1S/C8H7Br2NO3S/c9-7(10)8(12)11-15(13,14)6-4-2-1-3-5-6/h1-5,7H,(H,11,12)

InChI Key

HGCIBTXRZGHPJF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(=O)C(Br)Br

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(=O)C(Br)Br

2,2-Dibromo-N-(phenylsulfonyl)acetamide is an organic compound notable for its unique structure, which includes two bromine atoms, a phenylsulfonyl group, and an acetamide moiety. Its chemical formula is C8H7Br2NO3SC_8H_7Br_2NO_3S and it has a molecular weight of 292.02 g/mol. The presence of the bromine atoms contributes to its reactivity, while the phenylsulfonyl group enhances its chemical properties, making it a subject of interest in synthetic organic chemistry and biological studies .

  • Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as amines or thiols, resulting in new derivatives. For example, reacting with sodium hydride can yield various substituted products.
  • Reduction Reactions: It can be reduced to N-(phenylsulfonyl)acetamide using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Oxidation Reactions: Under strong oxidative conditions, the phenylsulfonyl group may undergo oxidative cleavage to form sulfonic acids.

Major Products Formed

  • From Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
  • From Reduction Reactions: N-(phenylsulfonyl)acetamide.
  • From Oxidation Reactions: Corresponding sulfonic acids.

The biological activity of 2,2-Dibromo-N-(phenylsulfonyl)acetamide is linked to its potential as a pharmacological agent. The compound's reactivity allows it to interact with biological targets through covalent bonding or non-covalent interactions. This property makes it a candidate for further studies in medicinal chemistry, particularly in developing new therapeutic agents.

The synthesis of 2,2-Dibromo-N-(phenylsulfonyl)acetamide typically involves the bromination of N-(phenylsulfonyl)acetamide. The general procedure includes:

  • Bromination: The reaction is conducted using bromine or N-bromosuccinimide in a solvent like dichloromethane or acetonitrile at low temperatures to prevent over-bromination.
  • Purification: The product is purified through recrystallization or chromatography to obtain high purity yields.

In industrial settings, continuous flow reactors may be employed to enhance efficiency and scalability during production .

2,2-Dibromo-N-(phenylsulfonyl)acetamide has various applications in:

  • Synthetic Chemistry: As a versatile intermediate for synthesizing other organic compounds and pharmaceuticals.
  • Biological Research: Investigating its interactions with biological systems may lead to the discovery of new therapeutic agents.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its chemical properties .

Studies on the interactions of 2,2-Dibromo-N-(phenylsulfonyl)acetamide with various biological targets are crucial for understanding its potential pharmacological effects. Research indicates that its reactivity towards nucleophiles could facilitate the development of compounds that selectively target specific enzymes or receptors in biological systems. Further investigations into its mechanism of action are warranted to elucidate its therapeutic potential.

Several compounds share structural similarities with 2,2-Dibromo-N-(phenylsulfonyl)acetamide:

Compound NameKey Features
2,2-DibromoacetamideSimilar structure but lacks the phenylsulfonyl group.
N-(Phenylsulfonyl)acetamideContains the phenylsulfonyl group but no bromine atoms.
2-Bromo-N-(phenylsulfonyl)acetamideContains only one bromine atom.

Uniqueness

The uniqueness of 2,2-Dibromo-N-(phenylsulfonyl)acetamide lies in its dual bromination combined with the phenylsulfonyl group. This combination enhances its reactivity and potential applications compared to its analogs, allowing for more versatile chemical transformations that are valuable in synthetic chemistry.

XLogP3

2.5

Other CAS

36965-36-3

Wikipedia

Acetamide, 2,2-dibromo-N-(phenylsulfonyl)-

Dates

Last modified: 07-22-2023

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